molecular formula C16H14BrN3O3S B4297221 5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE

5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4297221
M. Wt: 408.3 g/mol
InChI Key: CUOCLFKSTRULMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a pyrimidine core substituted with a bromo-thienyl group and a pyridin-4-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 5-bromo-2-thienyl. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a bromo-thienyl group and a pyridin-4-ylethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(5-bromothiophen-2-yl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c17-12-2-1-11(24-12)9-16(6-3-10-4-7-18-8-5-10)13(21)19-15(23)20-14(16)22/h1-2,4-5,7-8H,3,6,9H2,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOCLFKSTRULMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC2(C(=O)NC(=O)NC2=O)CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
5-[(5-BROMOTHIOPHEN-2-YL)METHYL]-5-[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.